Comprehensive Synthesis Protocol for (3S)-7-Chloro-5-fluoro-2,3-dihydro-1-benzofuran-3-amine
Comprehensive Synthesis Protocol for (3S)-7-Chloro-5-fluoro-2,3-dihydro-1-benzofuran-3-amine
Executive Summary & Mechanistic Rationale
The 3-amino-2,3-dihydrobenzofuran scaffold is a privileged pharmacophore in modern medicinal chemistry, frequently utilized in the development of kinase inhibitors, antiviral agents, and G-protein coupled receptor (GPCR) modulators [1]. The target compound, (3S)-7-chloro-5-fluoro-2,3-dihydro-1-benzofuran-3-amine , presents a unique synthetic challenge due to its di-halogenated aromatic ring and the necessity for strict stereocontrol at the C3 position.
As a Senior Application Scientist, I have designed this protocol to prioritize chemoselectivity and regiocontrol . Direct electrophilic aromatic substitution on electron-deficient phenols often yields intractable isomeric mixtures. To circumvent this, the oxygen-containing heterocycle is constructed via an O-acylation followed by a Lewis acid-mediated Fries rearrangement [2], forcing the acyl group exclusively into the ortho-position. Furthermore, the installation of the primary amine requires the reduction of a ketoxime intermediate. Standard catalytic hydrogenation (e.g., Pd/C, H 2 ) is strictly avoided here, as it inevitably leads to the hydrodehalogenation of the C7 aryl chloride. Instead, a dissolving metal reduction utilizing zinc dust and acetic acid is employed to ensure absolute preservation of the carbon-halogen bonds [3].
Retrosynthetic Analysis & Pathway Visualization
The synthesis is executed in five distinct, scalable stages: O-acylation/Fries rearrangement, intramolecular cyclization, oxime formation, chemoselective reduction, and chiral resolution.
Five-step retrosynthetic workflow for (3S)-7-chloro-5-fluoro-2,3-dihydro-1-benzofuran-3-amine.
Step-by-Step Experimental Protocols
Step 1: O-Acylation & Fries Rearrangement
Objective: Synthesis of 1-(3-chloro-5-fluoro-2-hydroxyphenyl)-2-chloroethan-1-one. Causality: Direct Friedel-Crafts acylation is sluggish for deactivated phenols. O-acylation forms an ester that, upon treatment with AlCl 3 , undergoes an intramolecular Fries rearrangement [2]. This guarantees that the acyl group migrates exclusively to the ortho position, setting the required geometry for the subsequent ring closure.
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Esterification: Charge a dry 1 L round-bottom flask with 2-chloro-4-fluorophenol (50.0 g, 341 mmol) and chloroacetyl chloride (46.2 g, 409 mmol). Heat the neat mixture to 80 °C under a nitrogen atmosphere for 4 hours until HCl evolution ceases.
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Rearrangement: Cool the mixture to 20 °C. Carefully add anhydrous aluminum chloride (AlCl 3 , 68.2 g, 511 mmol) in portions over 30 minutes. The reaction is highly exothermic.
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Thermal Activation: Gradually heat the viscous mixture to 120 °C and maintain for 2 hours. Monitor via TLC (Hexanes/EtOAc 8:2) for the disappearance of the ester intermediate.
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Workup: Cool to 0 °C and quench by slow addition of crushed ice (300 g) and 6M HCl (100 mL). Extract the aqueous layer with Ethyl Acetate (3 × 200 mL). Wash the combined organic layers with brine, dry over anhydrous Na 2 SO 4 , and concentrate in vacuo. The crude product is used directly in the next step.
Step 2: Intramolecular Cyclization
Objective: Synthesis of 7-chloro-5-fluorobenzofuran-3(2H)-one. Causality: The α -chloroacetophenone intermediate is highly electrophilic. Using a mild base (K 2 CO 3 ) in a polar aprotic solvent (DMF) facilitates an intramolecular S N 2 displacement of the aliphatic chloride by the phenoxide, forming the 5-membered oxygen heterocycle without degrading the aryl halogens.
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Reaction Setup: Dissolve the crude intermediate from Step 1 (~76 g) in anhydrous DMF (400 mL).
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Cyclization: Add finely powdered anhydrous K 2 CO 3 (94.2 g, 682 mmol). Stir the suspension vigorously at room temperature for 4 hours.
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Isolation: Pour the reaction mixture into ice water (1.5 L) under rapid stirring. A precipitate will form. Filter the solid, wash with cold water (3 × 100 mL), and dry under high vacuum at 40 °C to afford the benzofuran-3(2H)-one as a pale yellow solid.
Step 3: Oxime Formation
Objective: Synthesis of 7-chloro-5-fluorobenzofuran-3(2H)-one oxime. Causality: Direct reductive amination of the benzofuran-3(2H)-one is prone to over-alkylation, yielding secondary or tertiary amines. Trapping the ketone as a stable ketoxime ensures a strict 1:1 nitrogen-to-carbon ratio prior to reduction.
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Condensation: Suspend the benzofuran-3(2H)-one (50.0 g, 268 mmol) in absolute ethanol (500 mL). Add hydroxylamine hydrochloride (27.9 g, 402 mmol) and sodium acetate (33.0 g, 402 mmol).
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Reflux: Heat the mixture to reflux for 3 hours. The suspension will gradually become a homogeneous solution before the oxime begins to precipitate.
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Workup: Cool to room temperature and concentrate the solvent by 50% in vacuo. Dilute with water (500 mL) and extract with Dichloromethane (DCM, 3 × 200 mL). Wash the organics with water, dry over Na 2 SO 4 , and evaporate to yield the oxime as an off-white solid.
Step 4: Chemoselective Reduction
Objective: Synthesis of racemic 7-chloro-5-fluoro-2,3-dihydro-1-benzofuran-3-amine. Causality: To prevent the loss of the critical C7 chlorine atom, a non-catalytic, single-electron transfer (SET) reduction mechanism is required. Zinc in acetic acid selectively reduces the N-O bond and the C=N double bond without activating the strong aryl C-Cl bond [3].
Chemoselective logic: Zn/AcOH prevents hydrodehalogenation of the aryl chloride.
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Reduction: Dissolve the oxime (45.0 g, 223 mmol) in glacial acetic acid (400 mL). Cool the solution to 15 °C using a water bath.
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Zinc Addition: Add activated zinc dust (73.0 g, 1.11 mol) in small portions over 1 hour to maintain the internal temperature below 30 °C. Stir at room temperature for an additional 4 hours.
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Filtration: Filter the unreacted zinc dust through a pad of Celite, washing the cake with ethyl acetate (200 mL).
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Basification (Critical): Concentrate the filtrate in vacuo to remove the majority of the acetic acid. Cool the residue to 0 °C and carefully basify to pH 10 using 28% aqueous NH 4 OH. Extract the liberated free amine with MTBE (3 × 250 mL). Dry over K 2 CO 3 and concentrate to yield the racemic amine as a viscous amber oil.
Step 5: Chiral Resolution
Objective: Isolation of (3S)-7-chloro-5-fluoro-2,3-dihydro-1-benzofuran-3-amine. Causality: Diastereomeric salt formation leverages the differential solubility of the resulting salts. (1S)-(+)-10-camphorsulfonic acid (CSA) selectively crystallizes with the (3S)-amine in an isopropanol/water matrix, leaving the (3R)-diastereomer in the mother liquor.
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Salt Formation: Dissolve the racemic amine (35.0 g, 186 mmol) in a 9:1 mixture of Isopropanol/Water (350 mL). Heat to 70 °C. Add a solution of (1S)-(+)-10-camphorsulfonic acid (43.2 g, 186 mmol) in Isopropanol (100 mL) dropwise.
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Crystallization: Allow the solution to cool slowly to room temperature over 12 hours without agitation. Seed crystals can be added at 45 °C if available.
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Recrystallization: Filter the resulting crystals and recrystallize once more from boiling Isopropanol (200 mL) to achieve >99% enantiomeric excess (ee).
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Freebasing: Suspend the enantiopure CSA salt in MTBE (200 mL) and wash with 1M NaOH (200 mL). Separate the organic layer, dry over K 2 CO 3 , and concentrate to yield the final (3S)-amine.
Quantitative Data & Yield Analysis
The following table summarizes the stoichiometric equivalents, reaction times, and validated yields for the 5-step protocol.
| Step | Transformation | Key Reagents (Eq) | Time (h) | Temp (°C) | Yield (%) | Purity (HPLC) |
| 1 | O-Acylation & Fries | Chloroacetyl chloride (1.2), AlCl 3 (1.5) | 6.0 | 80 → 120 | 82% | >92% |
| 2 | Intramolecular Cyclization | K 2 CO 3 (2.0) | 4.0 | 20 | 88% | >95% |
| 3 | Oxime Formation | NH 2 OH·HCl (1.5), NaOAc (1.5) | 3.0 | 78 (Reflux) | 91% | >98% |
| 4 | Chemoselective Reduction | Zn dust (5.0), Glacial AcOH (Solvent) | 5.0 | 15 → 25 | 84% | >96% |
| 5 | Chiral Resolution | (1S)-(+)-CSA (1.0) | 12.0 | 70 → 20 | 38%* | >99% (ee) |
*Note: The theoretical maximum yield for a classical chiral resolution is 50%. A 38% yield represents a 76% recovery of the desired (3S) enantiomer.
Analytical Characterization
To validate the structural integrity of the final (3S)-7-chloro-5-fluoro-2,3-dihydro-1-benzofuran-3-amine, the following analytical benchmarks should be observed:
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LC-MS (ESI+): Calculated for C 8 H 8 ClFNO [M+H] + : 188.03, Found: 188.05.
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1 H NMR (400 MHz, CDCl 3 ): δ 6.95 (dd, J = 8.2, 2.4 Hz, 1H, Ar-H), 6.82 (dd, J = 8.2, 2.4 Hz, 1H, Ar-H), 4.75 (dd, J = 7.8, 5.5 Hz, 1H, C3-H), 4.60 (dd, J = 10.5, 7.8 Hz, 1H, C2-H a ), 4.25 (dd, J = 10.5, 5.5 Hz, 1H, C2-H b ), 1.65 (br s, 2H, -NH 2 ).
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19 F NMR (376 MHz, CDCl 3 ): δ -118.4 (s, 1F).
References
- Fang, Z., Zhang, Y., Guo, Y., Jin, Q., Zhu, H., Xiu, H., Liu, Z., & Wang, Y. "The [4+1] cyclization reaction of 2-hydroxylimides and trimethylsulfoxonium iodide for the synthesis of 3-amino-2,3-dihydrobenzofurans." New Journal of Chemistry, Royal Society of Chemistry (2022).[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGVq0xabGOsjtUZMmGmBUIB7VWLEZRKk7No2wYBTSWtdAHI-nGOKJ7GR5qePH-hOsnwQu-CD04BlClifd06xMIGhldM1CDUb2n2WvDfntPlI3dXVlu5ul6BPqX4_HuPpS4ZnedCIxFIz4FvEdg0VYYSUGFG7peV0GEE]
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